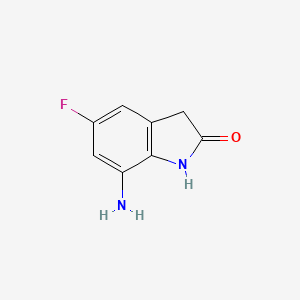

7-Amino-5-fluoroindolin-2-one

Description

Significance of Indolin-2-one and Fluoroindolin-2-one Frameworks in Chemical Synthesis and Medicinal Chemistry

The indolin-2-one, or oxindole (B195798), skeleton is a prominent heterocyclic scaffold found in numerous natural and synthetic compounds with significant biological activities. nih.gov This framework is a cornerstone in medicinal chemistry, primarily due to its role as a privileged structure for the development of kinase inhibitors. cancertreatmentjournal.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer. nih.gov The indolin-2-one core can effectively mimic the adenine (B156593) base of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity. researchgate.net This has led to the development of several FDA-approved drugs based on the indolin-2-one scaffold, such as Sunitinib and Nintedanib, which are used in cancer therapy. nih.govresearchgate.net

The table below summarizes the significance of these frameworks.

| Framework | Significance in Chemical Synthesis & Medicinal Chemistry | Key Examples/Applications |

| Indolin-2-one | Privileged scaffold for kinase inhibitors; mimics ATP to bind to kinase active sites. researchgate.netacs.org | Sunitinib, Nintedanib (anticancer drugs). nih.govresearchgate.net |

| Fluoroindolin-2-one | Enhanced metabolic stability and biological activity due to the presence of fluorine. nih.govtandfonline.com | Development of potent α-glucosidase inhibitors. nih.gov |

Strategic Importance of Amination and Fluorination in Heterocyclic Compound Design

The functionalization of heterocyclic compounds with amino and fluoro groups is a well-established strategy in drug design to modulate their physicochemical and biological properties.

Fluorination is a powerful tool in medicinal chemistry for several reasons:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes. tandfonline.com This can increase the drug's half-life and bioavailability.

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, enhancing binding affinity and potency. mdpi.com It can also influence the conformation of the molecule to better fit the binding site.

Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Amination , the introduction of an amino group, is equally important:

Basicity and Solubility: The amino group can act as a hydrogen bond donor and acceptor, which can improve the solubility and bioavailability of a compound. Its basicity allows for the formation of salts, which often have improved pharmaceutical properties.

Target Interactions: The amino group can form crucial hydrogen bonds and ionic interactions with amino acid residues in the active site of a target protein, contributing significantly to binding affinity and selectivity.

Synthetic Handle: The amino group serves as a versatile synthetic handle, allowing for further structural modifications and the generation of a library of derivatives for structure-activity relationship (SAR) studies.

The combination of both fluorination and amination in a heterocyclic scaffold like 7-amino-5-fluoroindolin-2-one provides a powerful approach to fine-tuning the properties of a potential drug molecule for optimal efficacy and safety.

Historical Context of Indolin-2-one Derivatives in Drug Discovery and Development

The journey of indolin-2-one derivatives in drug discovery is a testament to the power of scaffold-based drug design. The indole (B1671886) nucleus, the parent structure of indolin-2-one, is found in many biologically active natural products and has long been a source of inspiration for medicinal chemists. nih.gov

A significant breakthrough in the application of the indolin-2-one scaffold came with the discovery of its potential as a modulator of protein kinases. acs.org Early research in the late 1990s identified 3-substituted indolin-2-ones as a novel class of tyrosine kinase inhibitors. acs.org These initial studies demonstrated that by modifying the substituents on the indolin-2-one core, it was possible to achieve selectivity for different receptor tyrosine kinases (RTKs), which are key players in cancer progression. acs.org

This foundational work paved the way for the development of a number of successful drugs. One of the most notable examples is Sunitinib , an oral multi-kinase inhibitor approved by the FDA in 2006 for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. cancertreatmentjournal.com Sunitinib features a 5-fluoroindolin-2-one core, highlighting the early recognition of the benefits of fluorination in this class of compounds. cancertreatmentjournal.compharmaffiliates.com Another prominent example is Nintedanib , approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer, which also incorporates the indolin-2-one scaffold. nih.gov

The timeline below highlights key milestones in the development of indolin-2-one derivatives.

| Year | Milestone | Significance |

| Late 1990s | Discovery of 3-substituted indolin-2-ones as tyrosine kinase inhibitors. acs.org | Established the potential of the indolin-2-one scaffold in cancer therapy. |

| 2006 | FDA approval of Sunitinib. cancertreatmentjournal.com | Validated the indolin-2-one core as a successful pharmacophore for a marketed drug. |

| 2014 | FDA approval of Nintedanib. nih.gov | Expanded the therapeutic applications of indolin-2-one derivatives beyond oncology. |

Current Research Trajectories Involving the this compound Moiety

Current research on the this compound moiety and its derivatives is primarily focused on its potential as a building block for the synthesis of novel kinase inhibitors. The strategic placement of the amino group at the 7-position and the fluorine atom at the 5-position provides a unique template for generating new molecules with improved potency and selectivity.

One of the key research directions is the development of inhibitors for p21-activated kinases (PAKs). nih.gov PAKs are implicated in a variety of cellular processes, including cell proliferation, survival, and migration, and are considered important targets in cancer therapy. nih.gov Studies have shown that indolin-2-one derivatives can be potent PAK4 inhibitors. nih.gov The this compound scaffold is being explored as a starting point for creating new PAK inhibitors with enhanced efficacy.

Furthermore, research is ongoing to synthesize and evaluate derivatives of this compound for their activity against other receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and metastasis. researchgate.net The amino group at the 7-position offers a convenient point for chemical modification, allowing for the introduction of various side chains to optimize the interaction with the target kinase.

The table below outlines some of the current research areas.

| Research Area | Target | Rationale |

| Kinase Inhibition | p21-activated kinases (PAKs), Receptor Tyrosine Kinases (RTKs) researchgate.netnih.gov | The indolin-2-one core is a known kinase inhibitor scaffold; the 7-amino and 5-fluoro substitutions offer opportunities for improved potency and selectivity. |

| Anticancer Agents | Various cancer cell lines | Building on the success of Sunitinib and other indolin-2-one-based cancer drugs. cancertreatmentjournal.com |

| Structure-Activity Relationship (SAR) Studies | N/A | The 7-amino group provides a key point for derivatization to explore how structural changes affect biological activity. |

Structure

3D Structure

Propriétés

IUPAC Name |

7-amino-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFFVSPISVQLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731336 | |

| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945381-62-4 | |

| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Amino 5 Fluoroindolin 2 One

Advanced Synthetic Routes to 7-Amino-5-fluoroindolin-2-one and its Precursorsrsc.orgacs.orgnih.gov

The synthesis of fluorinated indolinones, including this compound and its precursors, leverages advanced organic chemistry methodologies. These routes are designed to introduce fluorine atoms into the heterocyclic core with high levels of control and efficiency. A significant breakthrough in this area has been the development of methods that generate reactive fluoro-enolates in situ from stable precursors, providing a powerful tool for constructing complex fluorinated molecules. nih.gov These practical methods are in high demand across the pharmaceutical and agrochemical industries for creating polyfunctional compounds that feature quaternary C-F stereogenic centers. nih.gov

Detrifluoroacetylative Generation of Cyclic Fluoro-Enolatesacs.orgresearchgate.net

A modern and innovative approach to forming fluorinated indolinones involves the detrifluoroacetylative in situ generation of cyclic fluoro-enolates. acs.orgrsc.org This method typically starts with the synthesis of β-keto-α-fluorohydrates, which serve as stable precursors to the reactive enolate intermediates. researchgate.net In the presence of a base, these precursors undergo a C-C bond cleavage, releasing trifluoroacetic acid and generating the desired fluoro-enolate. acs.orgresearchgate.net

This strategy has been successfully applied to 3-fluoroindolin-2-one derived enolates. scispace.comrsc.org The in situ generated enolates are highly reactive nucleophiles that can be trapped with various electrophiles, including aldehydes (in aldol (B89426) reactions) and imines (in Mannich reactions), to create complex α-fluoro-β-substituted indolin-2-ones. rsc.orgacs.org The operational simplicity, scalability, and use of ambient temperatures make this protocol a synthetically valuable tool. acs.orgnih.gov

Electrophilic Fluorination Strategiesacs.orgwikipedia.org

Electrophilic fluorination represents a primary strategy for introducing fluorine into organic molecules, including indolinone precursors. wikipedia.org This approach utilizes reagents in which the fluorine atom is bound to a more electronegative atom or group (typically nitrogen), rendering the fluorine atom electrophilic ("F+"). wikipedia.orgyoutube.com

A variety of N-F reagents are available, with their reactivity depending on the electron-withdrawing groups attached to the nitrogen. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. wikipedia.orgrsc.org For instance, Selectfluor® has been employed for the efficient difluorohydroxylation of substituted indoles to produce 3,3-difluoroindolin-2-ols, which are closely related precursors to the indolinone core. acs.org The choice of reagent is critical and is often determined empirically, though quantitative reactivity scales have been developed to guide selection. rsc.org Catalytic versions of electrophilic fluorination have also been developed, for example, using iodoarenes in the presence of hydrogen fluoride (B91410) (HF) as the fluorine source. nih.gov

Asymmetric Synthesis Approaches for Fluorinated Indolinone Scaffoldsrsc.orgacs.orgnih.gov

The creation of enantiomerically pure fluorinated indolinones is of significant interest, necessitating the development of asymmetric synthetic methods. A highly successful approach involves the Mannich reaction between in situ generated 3-fluoroindolin-2-one enolates and chiral (Ss)-sulfinylimines. rsc.orgscispace.com This method allows for the preparation of enantiomerically pure α-fluoro-β-amino-indolin-2-ones that possess a C-F quaternary stereogenic center. rsc.orgresearchgate.net The reaction proceeds with excellent stereocontrol, dictated by the chiral auxiliary on the imine.

Other asymmetric strategies have also been explored. For example, the asymmetric synthesis of fluorinated isoindolinones has been achieved through a palladium-catalyzed aminocarbonylation of enantioenriched α-fluoroalkyl o-iodobenzylamines. nih.gov Furthermore, copper-catalyzed aldol reactions using a chiral bis(oxazoline) ligand have been shown to produce enantiomerically enriched products bearing C-F quaternary stereogenic centers from cyclic keto hydrates. acs.orgresearchgate.net

Stereoselective and Diastereodivergent Methodologies in α-Fluoro-β-aminoindolin-2-one Synthesisrsc.orgrsc.org

Controlling the relative and absolute stereochemistry is a central challenge in the synthesis of molecules with multiple stereocenters, such as α-fluoro-β-aminoindolin-2-ones. Methodologies that achieve high levels of stereoselectivity are therefore highly prized.

The detrifluoroacetylative Mannich reaction using sulfinyl-imines stands out for its exceptional diastereoselectivity. rsc.orgscispace.com In many cases, the reaction proceeds with what is described as "perfect diastereoselectivity," where other diastereomeric products are not observed in the NMR spectra of the reaction mixtures. rsc.orgrsc.org This high level of stereocontrol is robust and accommodates a variety of functional groups on both the enolate and the imine. scispace.comresearchgate.net The choice of solvent can be critical; for instance, conducting the reaction in dichloromethane (B109758) (DCM) or acetonitrile (B52724) (CH3CN) has been shown to yield nearly perfect stereochemical outcomes (>98:2 dr), whereas solvents like THF may result in lower diastereoselectivity. rsc.org This provides a reliable method for accessing enantiomerically pure α-fluoro-β-amino-indolin-2-ones with a tetrasubstituted fluorinated stereocenter. rsc.org

Catalytic Systems for Indolinone Synthesisacs.orgnih.govnih.gov

Catalysis is fundamental to the efficient and selective synthesis of indolinone scaffolds. Various catalytic systems have been developed to facilitate key bond-forming reactions, often enabling asymmetric transformations.

Chiral Lewis acid catalysis, employing a combination of copper triflate (Cu(OTf)2) and a bidentate bis(oxazoline) ligand, is effective for asymmetric aldol reactions of in situ generated fluoro-enolates with aldehydes. acs.org Transition metal catalysis with palladium has been utilized for the asymmetric synthesis of fluorinated isoindolinones via carbonylative amination reactions. nih.gov Organocatalysis also plays a role; chiral BINOL-derived phosphoric acids (CPAs) have been shown to be suitable catalysts for enantioselective intramolecular aza-Michael reactions to form fluorinated indolizidinone derivatives, a related heterocyclic system. nih.gov In some cases, even simple bases like sodium hydride can act as catalysts in cycloaddition reactions for the synthesis of trifluoromethyl indolines. researchgate.net

The table below summarizes key catalytic systems used in the synthesis of fluorinated indolinone and related scaffolds.

| Catalyst System | Reaction Type | Substrates | Key Finding | Reference(s) |

| Cu(OTf)2 / bis(oxazoline) | Asymmetric Aldol Reaction | Fluoro-enolates and aldehydes | Produces enantiomerically enriched products with C-F quaternary stereocenters. | acs.org |

| Palladium / Ligand | Asymmetric Aminocarbonylation | α-fluoroalkyl o-iodobenzylamines | Achieves asymmetric synthesis of fluorinated isoindolinones. | nih.gov |

| (S)-TRIP Phosphoric Acid | Intramolecular aza-Michael | Conjugated amides | Enantioselective synthesis of fluorinated indolizidinone derivatives. | nih.gov |

| Sodium Hydride (NaH) | [4+1] Cycloaddition | Benzoxazinones and sulfur ylides | Transition-metal-free catalytic synthesis of trifluoromethyl indolines. | researchgate.net |

Chemical Reactivity and Derivatization Strategies for this compound

The this compound core structure possesses multiple reactive sites that allow for a wide range of chemical derivatizations. The primary points of modification are the C3-methylene group, the N1-amide nitrogen, and the C7-amino group.

A common derivatization strategy involves the C3 position. The active methylene (B1212753) group of the 5-fluoro-2-oxindole precursor can participate in condensation reactions with various substituted aldehydes. nih.gov This Knoevenagel-type condensation, typically carried out in the presence of a base like potassium hydroxide (B78521) (KOH), yields a series of 3-substituted-5-fluoroindolin-2-one derivatives. nih.gov These reactions are fundamental in creating libraries of compounds for various research applications. researchgate.net

The nitrogen atom of the indolinone ring (N1) can also be functionalized. For example, acetylation of the N1 position leads to compounds such as 1-(7-amino-5-fluoroindolin-1-yl)ethanone. sigmaaldrich.com Additionally, the C7-amino group provides another handle for derivatization, allowing for the introduction of diverse functionalities through reactions common for aromatic amines, such as acylation or the formation of urea (B33335) linkages. researchgate.net

Functionalization at Various Positions of the Indolinone Core

The this compound core offers multiple sites for chemical modification, enabling the synthesis of a diverse library of compounds. The reactivity of the aromatic ring, the lactam nitrogen, and the C3 methylene group can be exploited to introduce various substituents.

Functionalization often begins with the protection of the amino group to prevent unwanted side reactions. Subsequent reactions can then be directed to other positions of the indolinone core. For instance, the nitrogen atom of the lactam can be alkylated or arylated. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.

The C3 position is particularly amenable to functionalization. Condensation of 5-fluoro-2-oxindole with substituted aromatic aldehydes in the presence of a base like potassium hydroxide is a common strategy to introduce a benzylidene group at the C3 position. nih.gov This reaction provides a straightforward route to a variety of 3-substituted 5-fluoroindolin-2-one derivatives. nih.gov

| Starting Material | Reagent | Product | Reference |

| 5-fluoro-2-oxindole | Substituted aromatic aldehydes, KOH | 3-(Substituted-benzylidene)-5-fluoroindolin-2-one | nih.gov |

Furthermore, advances in metal-catalyzed C-H bond functionalization have provided novel and efficient methods for modifying the 7-azaindole (B17877) template, a related heterocyclic system. rsc.org These strategies could potentially be adapted for the functionalization of the this compound core, offering new avenues for creating structural diversity.

Mannich Addition Reactions for Aminoindolinone Formation

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, and it has been successfully applied to the indolin-2-one system. rsc.orgresearchgate.net This three-component reaction involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. ekb.eg In the context of this compound, the C3 position of the indolinone core can act as the active hydrogen component.

A notable application of the Mannich reaction is the asymmetric synthesis of C-F quaternary α-fluoro-β-amino-indolin-2-ones. rsc.orgresearchgate.net This is achieved through the in situ generation of tertiary enolates from 3-fluoroindolin-2-one derivatives, followed by a Mannich-type reaction with sulfinylimines. rsc.orgresearchgate.net This method allows for the creation of a tetrasubstituted fluorinated stereogenic center with high diastereoselectivity. rsc.orgresearchgate.net The reaction conditions are generally mild and compatible with various functional groups. rsc.org

| Enolate Source | Imine | Product | Key Features | Reference |

| 3-Fluoroindolin-2-one derivative | (Ss)-sulfinylimines | α-Fluoro-β-amino-indolin-2-one | Asymmetric synthesis, high diastereoselectivity | rsc.orgresearchgate.net |

| 2-Aminoquinolin-4(1H)-one | Primary/Secondary amines, Paraformaldehyde | Mannich bases and pyrimido[4,5-b]quinolin-5-ones | C- and N-nucleophilicity | researchgate.netnih.gov |

The Mannich reaction can also involve the amino group at the 7-position, leading to the formation of N-Mannich bases. ekb.eg The versatility of the Mannich reaction allows for the introduction of a wide range of aminoalkyl groups, contributing to the structural diversity of this compound derivatives. ekb.eg

Aldol Addition Reactions Involving Fluoroindolinone Enolates

Aldol addition reactions are fundamental carbon-carbon bond-forming reactions that have been extensively used in the functionalization of indolin-2-ones. The enolate generated from this compound at the C3 position can react with various aldehydes and ketones to form β-hydroxy indolinone derivatives.

Catalytic asymmetric aldol reactions of enolates derived from 3-fluoro-indolinone have been developed to produce α-fluoro-β-hydroxy-indolin-2-ones with a C-F quaternary stereocenter. rsc.org These reactions often utilize a copper(I)/bisoxazoline ligand system and can be performed with unprotected N-H on the tertiary enolates, accommodating a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. rsc.org

The resulting aldol adducts are valuable intermediates that can be further elaborated. For example, the hydroxyl group can be derivatized or eliminated to introduce a double bond, providing access to a different class of compounds.

| Enolate Source | Aldehyde | Catalyst System | Product | Reference |

| 3-Fluoro-indolinone derivative | Aromatic, hetero-aromatic, and aliphatic aldehydes | Cu(I)/bisoxazoline ligand | α-Fluoro-β-hydroxy-indolin-2-one | rsc.org |

| N-azidoacetyl-1,3-thiazolidine-2-thione | Aromatic aldehydes | [Tol-BINAP]Ni(II) complexes | anti-β-Aryl-β-silyloxy-α-azidoacetyl thioimides | nih.gov |

Michael Addition Reactions and Their Application

The Michael addition, or conjugate addition, is another crucial carbon-carbon bond-forming reaction that can be employed to functionalize the this compound scaffold. wikipedia.orgchemistrysteps.combyjus.com This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

In the context of this compound, derivatives bearing an α,β-unsaturated moiety at the C3 position can act as Michael acceptors. Various nucleophiles, such as enolates, amines, and thiols, can then be added to the β-carbon of the unsaturated system. chemistrysteps.commasterorganicchemistry.comnsf.gov

Conversely, the enolate of this compound can act as a Michael donor, reacting with a range of Michael acceptors. This approach allows for the introduction of a variety of functionalized side chains at the C3 position. The reaction is typically catalyzed by a base, which deprotonates the C3 position to generate the nucleophilic enolate. byjus.com

| Michael Donor | Michael Acceptor | Product | Reference |

| Diethyl malonate | Diethyl fumarate | Michael adduct | byjus.com |

| Diethyl malonate | Mesityl oxide | Dimedone | byjus.com |

| 2-Nitropropane | Methyl acrylate | Michael adduct | byjus.com |

Formation of Schiff Base Analogues

The amino group at the 7-position of this compound provides a convenient handle for the synthesis of Schiff base analogues. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone.

The reaction of this compound with a variety of aromatic and heteroaromatic aldehydes leads to the formation of the corresponding 7-(arylideneamino)-5-fluoroindolin-2-ones. These Schiff bases can serve as intermediates for further synthetic transformations or be evaluated for their own biological activities. For instance, a series of 3-aromatic Schiff base-5-fluoroindol-2-one derivatives were designed and synthesized based on the structure of 5-fluoroindol-2-one and fragments from multi-target tyrosine kinase inhibitors. researchgate.net

| Amine | Aldehyde/Ketone | Product | Reference |

| This compound | Aromatic/Heteroaromatic aldehydes | 7-(Arylideneamino)-5-fluoroindolin-2-one | researchgate.net |

Synthesis of Derivatives with Urea Linkages

The amino group of this compound is also a key functional group for the synthesis of derivatives containing a urea linkage. Urea derivatives are often prepared by reacting an amine with an isocyanate or by a multi-step procedure involving the formation of a carbamate (B1207046) intermediate. fu-berlin.demdpi.com

For example, this compound can be reacted with various substituted isocyanates to yield 1-(7-(5-fluoro-2-oxoindolin-7-yl))-3-substituted ureas. Alternatively, the amino group can be first converted to an isocyanate, which is then reacted with another amine to form the urea. These synthetic strategies have been employed to create libraries of 5-fluoroindolin-2-one derivatives with urea linkages for biological evaluation. researchgate.net One study detailed the design and synthesis of nine 5-fluoroindolin-2-one derivatives featuring a urea linkage. researchgate.net

| Amine | Isocyanate/Carbamate | Product | Reference |

| This compound | Substituted isocyanates | 1-(7-(5-Fluoro-2-oxoindolin-7-yl))-3-substituted ureas | researchgate.net |

| Amino acid derivative | Isocyanate | Substituted urea derivative | fu-berlin.de |

| Substituted aniline (B41778) | Phenyl chloroformate | Phenyl(substituted phenyl)carbamate | mdpi.com |

Cyclization and Annulation Reactions

Cyclization and annulation reactions are powerful strategies for constructing complex polycyclic systems from simpler starting materials. The this compound scaffold can participate in various cyclization reactions to form fused heterocyclic systems.

For instance, the amino group and the adjacent C6-position of the aromatic ring can be involved in reactions that lead to the formation of a new ring fused to the indolinone core. Similarly, functional groups introduced at the C3 position or on the lactam nitrogen can undergo intramolecular cyclization to create spirocyclic or fused-ring systems.

One notable example is the intramolecular aminolactonization for the synthesis of furoindolin-2-one. mdpi.com Although not directly involving this compound, this methodology highlights the potential for cyclization reactions in the broader indolinone class. Another relevant study describes the synthesis and cyclization reactions of 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines, demonstrating the construction of fused pyrazolo[3,4-e] rsc.orgresearchgate.netthiazepin-7(6H)-ones. rsc.org Such strategies could be adapted to the this compound system to generate novel and complex molecular architectures.

| Starting Material | Reaction Type | Product | Reference |

| Trisubstituted alkene with alkoxycarbonyl group on aniline nitrogen | Iodocyclization | Furoindolin-2-one | mdpi.com |

| 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines | Condensation and cyclization | 3,4-Diaryl-1-(3-methylquinoxalin-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e] rsc.orgresearchgate.netthiazepin-7(6H)-ones | rsc.org |

Spiro-Compound Formation and their Significance

The oxindole (B195798) core, particularly the C3 position, is a versatile scaffold for the synthesis of complex spirocyclic compounds. Spiro-compounds are characterized by a single atom that is common to two rings. The formation of spiro-compounds from this compound, or its close derivatives like 5-fluoroisatin (B27256), typically involves cycloaddition reactions where the C3-carbon of the oxindole acts as a spiro-center.

One prominent method for constructing spiro-pyrrolidinyl-oxindoles is the [3+2] cycloaddition reaction. This reaction involves an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) derivative and an amino acid, which then reacts with a dipolarophile. For instance, spiro-compounds have been synthesized using 5-fluoro-isatin as a starting material in a multicomponent reaction. nih.gov The reaction of 5-fluoro-isatin with specific reactants leads to the formation of complex dispiro-compounds, such as 2-((3S,6′S,7′S,7a′S)-7'-(4-chlorophenyl)-5-fluoro-2,2″,4″-trioxo-7′,7a′-dihydro-1′H,3′H-dispiro[indoline-3,5′-pyrrolo[1,2-c]thiazole-6′,5″-thiazolidin]-3″-yl)acetic acid, in high yields (85%). nih.gov

The general synthetic approach involves the reaction of an isatin (like 5-fluoroisatin), a substituted benzaldehyde, and an amino acid derivative in a suitable solvent. This strategy allows for the creation of a diverse library of spirooxindoles by varying the substituents on the different components. nih.gov

Table 1: Examples of Synthesized Spirooxindoles from 5-Fluoro-isatin

| Compound Name | Starting Materials | Yield (%) |

|---|---|---|

| 2-((3S,6′S,7′S,7a′S)-7'-(4-Chlorophenyl)-5-fluoro-2,2″,4″-trioxo-7′,7a′-dihydro-1′H,3′H-dispiro[indoline-3,5′-pyrrolo[1,2-c]thiazole-6′,5″-thiazolidin]-3″-yl)acetic acid (5d) | 5-Fluoro-isatin, 4b | 85 |

| Methyl (2-((3S,6′S,7′S,7a′S)-7'-(4-bromophenyl)-5-fluoro-2,2″,4″-trioxo-7′,7a′-dihydro-1′H,3′H-dispiro[indoline-3,5′-pyrrolo[1,2-c]thiazole-6′,5″-thiazolidin]-3″-yl)acetyl)valinate (5m) | 5-Fluoro-isatin, 4c | 82 |

Data sourced from a study on pyrrolidinyl-spirooxindole natural products. nih.gov

The significance of spirooxindoles is profound, particularly in medicinal chemistry. mdpi.com They are considered a "master key" that can unlock various biological targets. nih.gov The rigid, three-dimensional structure of spiro-compounds makes them attractive scaffolds for drug discovery, allowing for precise orientation of functional groups to interact with biological receptors. nih.gov

Spirooxindoles exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com For example, certain spirooxindoles derived from 5-fluoroisatin have shown notable cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, acting as potential inhibitors of EGFR and CDK2. nih.gov The incorporation of the fluorine atom, as in this compound, can further enhance the metabolic stability and pharmacokinetic properties of these compounds. nih.gov The development of novel spiro-3-indolin-2-ones has also led to compounds with promising antiproliferative properties against a variety of human cancer cell lines. nih.govresearchgate.netnews-medical.net

Green Chemistry and Sustainable Synthesis Approaches for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically important molecules like this compound and its derivatives. The focus is on developing environmentally benign and cost-effective processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.gov

A significant advancement in the green synthesis of indolin-2-one derivatives involves the use of Deep Eutectic Solvents (DES) in conjunction with ultrasound irradiation. nih.gov DES are mixtures of compounds that have a much lower melting point than their individual components and are considered greener alternatives to conventional volatile organic solvents. mdpi.com They are often biodegradable, non-toxic, and can be prepared from readily available and inexpensive starting materials. researchgate.net

One of the most common DES is a mixture of choline (B1196258) chloride (a hydrogen bond acceptor) and urea (a hydrogen bond donor). nih.gov This solvent system has been successfully employed in the synthesis of a key intermediate, (Z)-3-((4-aminophenyl)imino)-5-fluoroindolin-2-one, from 5-fluoroindolin-2-one. nih.gov

The use of ultrasound in this synthetic protocol offers several advantages. The phenomenon of acoustic cavitation, which involves the formation, growth, and collapse of bubbles, increases the rate of reaction and enhances mass transfer. nih.gov This synergistic combination of DES and ultrasound not only accelerates the reaction but also leads to higher yields and purity of the product.

In a specific study, the synthesis of the key intermediate was achieved in a significantly higher yield (95%) using a DES composed of choline chloride and urea under ultrasound irradiation, compared to conventional methods. nih.gov This approach highlights a cost-effective and environmentally friendly route for the preparation of precursors to more complex molecules based on the this compound scaffold. nih.gov

Table 2: Green Synthesis of a 5-Fluoroindolin-2-one Intermediate

| Reactants | Solvent System | Technique | Yield (%) |

|---|---|---|---|

| 5-fluoroindolin-2-one, p-phenylenediamine | Choline chloride:Urea (DES) | Ultrasound | 95 |

Data sourced from an improved synthesis of a key intermediate for indolin-2-one derivatives. nih.gov

The application of L-proline-based natural deep eutectic solvents (NaDES) combined with ultrasound has also been shown to be highly efficient for other condensation reactions, suggesting broader applicability of this green methodology in heterocyclic synthesis. mdpi.comresearchgate.net This approach aligns with the goals of sustainable chemistry by reducing reliance on hazardous solvents and energy-intensive processes. mdpi.com

Structure Activity Relationship Sar and Molecular Design of 7 Amino 5 Fluoroindolin 2 One Derivatives

Elucidation of Key Pharmacophoric Features within the Indolin-2-one Scaffold

The indolin-2-one core serves as a fundamental scaffold for a multitude of biologically active compounds, particularly kinase inhibitors. mdpi.comnih.gov Its ability to engage in crucial interactions within the ATP binding pocket of kinases underpins its pharmacological significance. researchgate.net

Key pharmacophoric features of the indolin-2-one scaffold include:

A Heterocyclic Aromatic Ring System: The indolin-2-one nucleus itself is a critical component, often binding to the hinge region of the kinase ATP active site. mdpi.com

Hydrogen Bond Donors and Acceptors: The lactam moiety within the indolin-2-one ring contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups are essential for forming hydrogen bonds with amino acid residues in the kinase hinge region, a common binding motif for kinase inhibitors. researchgate.net

Substitution Points for Modulation: The scaffold presents several positions (e.g., C-3, C-5, N-1) where substituents can be introduced to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The unique electronic and structural properties of the indole (B1671886) nucleus, the parent structure of indolin-2-one, allow it to interact with multiple receptors, leading to a wide array of biological activities. researchgate.net This versatility has made the indolin-2-one scaffold a cornerstone in the design of targeted therapies. researchgate.netnih.gov

Impact of Substitutions on Biological Activity

The biological activity of indolin-2-one derivatives can be significantly altered by the nature and position of substituents on the core scaffold.

Substitutions at the Indolin-2-one Core (e.g., C-3, N-1)

Modifications at the C-3 and N-1 positions of the indolin-2-one core have been extensively explored to optimize the biological activity of these derivatives.

C-3 Position: The C-3 position is a common site for introducing various substituents to modulate activity. For instance, the introduction of a pyrrole-4'-formamide moiety at this position, particularly with an N-2-(ethylamino)ethyl group, has been shown to enhance antitumor activities against several cancer cell lines. nih.gov The rationale behind such modifications is often to improve hydrophilicity and interaction with the solvent-exposed region of the binding pocket. nih.gov In other studies, substituting the C-3 position with a 3-hydroxyphenyl group resulted in derivatives with potent anti-inflammatory activity. mdpi.com The stereochemistry at the C-3 position can also be critical for activity.

The following table summarizes the impact of various substitutions on the biological activity of indolin-2-one derivatives:

| Substitution Position | Substituent | Biological Activity | Reference |

| C-3 | N-2-(ethylamino)ethyl-pyrrole-4'-formamide | Enhanced antitumor activity | nih.gov |

| C-3 | 3-hydroxyphenyl | Potent anti-inflammatory activity | mdpi.com |

| C-3 | 4-hydroxyphenyl | Potent and selective anticancer activity | nih.gov |

| N-1 | Methyl | Loss of activity in some indole derivatives | mdpi.com |

Influence of Fluorine Atom Position on Biological Activity and Metabolic Stability

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability and binding affinity. nih.gov

Metabolic Stability: Fluorination can block sites of metabolism. For instance, replacing a hydrogen atom with a fluorine atom can prevent hydroxylation at that position by cytochrome P450 enzymes, thereby increasing the metabolic stability of the compound. nih.gov While direct studies on 7-Amino-5-fluoroindolin-2-one are limited, research on other fluorinated compounds demonstrates this principle. For example, difluorination of a methylenedioxy moiety in camptothecin (B557342) analogs conferred metabolic stability and allowed for oral administration. nih.gov However, it is important to note that fluorination does not always lead to improved metabolic stability. nih.gov

Biological Activity: The position of the fluorine atom can significantly impact biological activity. The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its interaction with the target protein. nih.gov For example, in a series of 7-phenyl-pyrroloquinolinone derivatives, the introduction of a fluorine atom at the 2 or 3 position of the 7-phenyl ring resulted in potent cytotoxicity against various cancer cell lines. nih.gov The presence of a fluorine atom can also alter the pKa of nearby functional groups, which can affect binding interactions. nih.gov

The following table highlights the effects of fluorine substitution in different molecular scaffolds:

| Compound Class | Fluorine Position | Effect | Reference |

| 7-phenyl-pyrroloquinolinones | 2 or 3 position of 7-phenyl ring | Potent cytotoxicity | nih.gov |

| Dipeptidyl peptidase 4 inhibitors | Pyrrolidine ring | Stabilization of conformation | nih.gov |

| Camptothecin analogs | Methylenedioxy moiety | Increased metabolic stability | nih.gov |

Role of Amino Group in Biological Interaction

The amino group is a versatile functional group that can participate in various non-covalent interactions, significantly influencing the biological activity of a molecule. nih.gov

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding site of a target protein. mdpi.com This is a fundamental interaction in many ligand-receptor complexes.

Salt Bridge Formation: At physiological pH, the amino group can be protonated to form a positively charged ammonium (B1175870) ion. This allows it to form salt bridges (ionic interactions) with negatively charged residues, such as aspartate or glutamate, in the protein's active site. mdpi.com

Modulation of Physicochemical Properties: The presence of an amino group can increase the polarity and water solubility of a compound, which can be advantageous for its pharmacokinetic profile. nih.gov

In the context of this compound, the 7-amino group is positioned on the phenyl ring of the indolin-2-one core. Its specific role in biological interactions would depend on the target protein. For instance, in DNA gyrase inhibitors, an amino group was found to be a key feature for binding. nih.gov The introduction of an amino group at the ortho position of a benzophenone (B1666685) scaffold was shown to be integral for increased growth inhibition in cancer cells. ncku.edu.tw The basicity of the amino group can also be influenced by other substituents on the ring, such as the fluorine atom, which can in turn affect its interaction with the target. nih.gov

Rational Drug Design Principles Applied to this compound Analogues

The development of analogues of this compound often employs rational drug design principles to optimize their therapeutic potential.

Fragment-Based Drug Discovery Strategies

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds. nih.gov This strategy involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein. nih.govnih.gov These initial "hits" typically have low affinity but bind efficiently. They are then grown or linked together to create more potent, drug-like molecules. nih.gov

The indolin-2-one scaffold itself can be considered a key fragment in the design of kinase inhibitors. In one study, virtual screening and NMR spectroscopy identified indolin-2-one as a fragment that binds to the N-terminal fragment of DNA gyrase B. nih.gov This initial fragment was then optimized through in silico methods to discover potent DNA gyrase inhibitors. nih.gov

FBDD strategies applied to the design of this compound analogues would involve:

Identifying Key Fragments: The this compound core would serve as a primary fragment. Other fragments could be identified that bind to adjacent pockets of the target protein.

Fragment Linking or Growing: Once fragments that bind to different sub-pockets of the target are identified, they can be linked together to create a single, higher-affinity molecule. Alternatively, a single fragment hit can be "grown" by adding functional groups that extend into neighboring regions of the binding site.

Structure-Guided Optimization: X-ray crystallography or NMR spectroscopy can be used to determine the binding mode of the fragments and guide the design of more potent analogues. This allows for the rational addition of functional groups that will make favorable interactions with the target protein.

This approach has been successfully used to develop several marketed drugs and remains a key strategy in modern drug discovery. nih.gov

De Novo Design Approaches

De novo drug design, a creative process of building novel molecular structures from the ground up, has been instrumental in exploring the chemical space around the this compound scaffold. This approach, which is not constrained by existing chemical templates, allows for the generation of truly innovative drug candidates.

One strategy in de novo design involves identifying unique surfaces on a target protein and then computationally constructing a peptide or small molecule that complements this surface with high geometric and physicochemical specificity. rsc.org This process often starts with a "target backbone" on the protein of interest. rsc.org Subsequently, databases of known structures are searched for motifs that can favorably interact with this backbone. rsc.org These motifs are then assembled and optimized to create a novel ligand. rsc.org This methodology has been successfully applied to design peptide binders for specific conformations of amyloid fibrils, showcasing the potential to create highly selective therapeutic agents. rsc.org

Fragment-based drug discovery, a related technique, has also been employed in the design of 5-fluoroindolin-2-one derivatives. researchgate.net This method involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound. researchgate.net For instance, researchers have designed and synthesized 3-arylurea-5-fluoroindolin-2-one derivatives based on fragments from known multi-target tyrosine kinase inhibitors. researchgate.net This approach led to the discovery of compounds with significant antitumor activities. researchgate.net

Mimicry of Endogenous Ligands and Natural Products

The design of this compound derivatives has also been inspired by the structures of endogenous ligands and natural products. This biomimetic approach leverages nature's own solutions for molecular recognition to create effective therapeutic agents.

The indolin-2-one nucleus itself is a privileged scaffold found in numerous biologically active compounds and is considered a key structural element for interacting with ATP-binding sites in kinases. researchgate.net Specifically, the carbonyl oxygen and the N-1 proton of the indolin-2-one core are capable of forming crucial hydrogen bonds with amino acid residues within the active sites of receptor tyrosine kinases (RTKs). researchgate.net By mimicking the adenine (B156593) and pentose (B10789219) moieties of ATP, derivatives of 3-aromatic alkenyl indolin-2-one have been developed as potent inhibitors of various tyrosine kinase receptors, including VEGFR and PDGFR. researchgate.net

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool in the study of structure-activity relationships for this compound derivatives. These methods provide valuable insights into ligand-target interactions, predict biological activity, and elucidate reaction mechanisms, thereby accelerating the drug discovery process.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govmedjpps.com This method is crucial for understanding the binding modes of this compound derivatives and for rationally designing more potent inhibitors.

In one study, molecular docking was used to investigate the interaction between 5-fluoro-2-oxindole derivatives and α-glucosidase. nih.gov The results of these simulations helped to explain the observed inhibitory activity and provided a basis for the design of new α-glucosidase inhibitors for the potential management of type 2 diabetes. nih.gov Similarly, docking studies have been employed to understand how isatin-hydrazone derivatives interact with various biological targets, including topoisomerase and viral proteins.

The process of molecular docking typically involves preparing the 3D structures of both the ligand and the target protein. nih.gov The ligand's energy is minimized to find its most stable conformation, and then it is placed into the binding site of the protein. nih.gov Scoring functions are used to evaluate the binding affinity of different poses, providing a prediction of the ligand's potency. semanticscholar.org For example, the AutoDock software is a widely used tool for performing these types of simulations. researchgate.netmdpi.com

In Silico Screening and Activity Prediction

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost associated with experimental screening.

Virtual screening has been utilized to identify potential inhibitors from libraries of quinoline-based compounds. researchgate.net By employing software like Autodock, researchers can predict the binding affinities of thousands of molecules, prioritizing the most promising candidates for further experimental testing. researchgate.net This methodology has proven effective in discovering compounds with potential antibacterial and anticancer activities. nih.govresearchgate.net

Furthermore, computational tools can predict the biological activity spectra of compounds. The PASS (Prediction of Activity Spectra for Substances) online tool, for instance, can forecast a wide range of biological activities based on the structure of a molecule, aiding in the identification of novel therapeutic applications for existing compounds.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models can be used to predict the activity of newly designed compounds, thereby guiding the optimization of lead molecules. nih.gov

Both 2D and 3D QSAR models have been developed for various classes of inhibitors. nih.gov 2D QSAR models typically use physicochemical properties and topological indices to predict activity, while 3D QSAR methods, such as k-nearest neighbor-molecular field analysis (k-NN-MFA), consider the steric and electrostatic fields of the molecules. nih.gov These models have been successfully applied to predict the anti-influenza activity of neuraminidase inhibitors and the inhibitory activity of quinoline (B57606) derivatives against P-glycoprotein. nih.govnih.gov The development of reliable QSAR models is crucial for the rational design of more effective therapeutic agents. nih.gov

DFT Computational Analysis of Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. mdpi.commdpi.com In the context of drug discovery, DFT calculations can provide detailed insights into reaction mechanisms, molecular properties, and transition state structures. yijin-lab.org

DFT analysis has been used to study the reaction pathways for the synthesis of various heterocyclic compounds. mdpi.com By calculating the energies of reactants, intermediates, and products, researchers can understand the feasibility of a proposed synthetic route and identify potential side reactions. mdpi.com Furthermore, DFT can be used to analyze the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity and intermolecular interactions. mdpi.com This level of detailed analysis is invaluable for both the design of efficient synthetic strategies and the elucidation of the mechanisms of drug action. yijin-lab.org

Biological Activities and Therapeutic Applications of 7 Amino 5 Fluoroindolin 2 One and Its Derivatives

Oncology Research and Anticancer Potential

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of anticancer agents. nih.gov This core structure is found in several clinically approved and investigational cancer therapies. nih.gov The versatility of the indolin-2-one ring system allows for modifications that can lead to potent and selective inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of these kinases is a common feature of many cancers.

Derivatives of 7-Amino-5-fluoroindolin-2-one have been the focus of extensive research due to their potential as anticancer agents. The introduction of a fluorine atom at the 5-position of the indolin-2-one ring has been shown to enhance antitumor activity in some instances. nih.gov Researchers have designed and synthesized numerous derivatives by modifying different positions of the this compound core, leading to compounds with significant inhibitory activity against various cancer cell lines. nih.govnih.gov

For instance, a series of novel indolin-2-ones were designed through molecular dissection of the anticancer drug indirubin. Several of these compounds exhibited significant inhibition against a panel of tumor cell lines, with some showing submicromolar efficacy against HCT-116 human colon cancer cells. nih.gov Further studies have demonstrated the potent inhibitory effects of specific derivatives on triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 line. nih.gov The anticancer potential of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression, particularly protein kinases.

Table 1: Anticancer Activity of Selected Indolin-2-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1c | HCT-116 | Submicromolar | nih.gov |

| 1h | HCT-116 | Submicromolar | nih.gov |

| 1c | MDA-MB-231 | Potent Inhibitor | nih.gov |

| 2c | MDA-MB-231 | Potent Inhibitor | nih.gov |

| 5l | Leukemia (average) | 3.39 | nih.gov |

| 5l | Colon Cancer (average) | 5.97 | nih.gov |

Kinase Inhibition as a Therapeutic Strategy

Kinase inhibitors have emerged as a highly successful class of targeted cancer therapies. These small molecules are designed to block the activity of specific kinases that are overactive or mutated in cancer cells, thereby interfering with the signaling pathways that drive tumor growth and survival. cancertreatmentjournal.com The indolin-2-one scaffold has proven to be an excellent starting point for the development of potent kinase inhibitors. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. nih.gov Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis. nih.gov Consequently, inhibiting the VEGFR signaling pathway is a major strategy in cancer therapy. nih.govmdpi.com

Derivatives of this compound are prominent in the development of VEGFR inhibitors. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers, features a 5-fluoroindolin-2-one core. nih.govresearchgate.net It effectively inhibits VEGFR-2, a key mediator of the proangiogenic effects of VEGF. mdpi.comnih.gov The design of many novel indolin-2-one derivatives has been based on the structure of successful VEGFR inhibitors like Sunitinib, aiming to improve potency and selectivity. researchgate.net Research has shown that specific substitutions on the indolin-2-one core can lead to potent inhibition of VEGFR-2 kinase activity. nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs) are another class of receptor tyrosine kinases implicated in tumor growth, both by promoting cancer cell proliferation and by stimulating angiogenesis. cancertreatmentjournal.com The signaling pathways activated by PDGFRs are crucial for the development of the tumor stroma.

Many indolin-2-one-based kinase inhibitors, including Sunitinib, exhibit potent inhibitory activity against PDGFRs in addition to VEGFRs. cancertreatmentjournal.comnih.gov This dual inhibition is thought to contribute to their broad anticancer activity. The development of compounds that target both VEGFR and PDGFR pathways is a key strategy in the design of new anticancer drugs. For example, the compound SU11248, which contains the 5-fluoro-2-oxo-1,2-dihydroindol moiety, demonstrates potent inhibition of both VEGFR-2 and PDGFRβ. nih.gov

The Fibroblast Growth Factor (FGF) and its receptors (FGFRs) play a crucial role in various cellular processes, and their dysregulation is implicated in the development of numerous cancers. nih.gov Aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis. Therefore, inhibiting the FGFR pathway is a promising therapeutic approach.

A novel and selective FGFR inhibitor, F1-7, has been developed and shown to inhibit the FGFR pathway in colon cancer cell lines in a dose-dependent manner. nih.gov This inhibition leads to DNA damage, suppression of cell growth and metastasis, and ultimately apoptosis of the cancer cells. nih.gov F1-7 demonstrates potent inhibition against FGFR1, 2, 3, and 4. nih.gov The development of selective FGFR inhibitors based on the indolin-2-one scaffold is an active area of research. nih.gov

Table 2: Kinase Inhibitory Activity of F1-7

| Kinase | IC50 (nmol/L) | Reference |

|---|---|---|

| FGFR1 | 10 | nih.gov |

| FGFR2 | 21 | nih.gov |

| FGFR3 | 50 | nih.gov |

| FGFR4 | 4.4 | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.govmdpi.com Overexpression or mutation of EGFR is a common feature in many types of cancer, making it an attractive target for anticancer therapies. nih.gov

While the quinazoline (B50416) core is a more common scaffold for EGFR inhibitors, the indolin-2-one structure has also been explored for this purpose. nih.gov The development of EGFR inhibitors aims to overcome resistance to existing therapies, which can arise from mutations in the EGFR gene, such as the T790M and C797S mutations. mdpi.comnih.gov Research into novel scaffolds, including derivatives of this compound, is ongoing to identify compounds that can effectively inhibit both wild-type and mutant forms of EGFR.

The insulin (B600854) receptor tyrosine kinase (IRTK) is part of the insulin receptor, which plays a crucial role in glucose homeostasis. While much of the focus in oncology is on kinase inhibition, there are instances where kinase activation can be therapeutically beneficial. The provided outline mentions IRTK activators in the context of this compound derivatives; however, the primary focus of research on this compound and its derivatives in the provided search results is overwhelmingly on kinase inhibition for anticancer applications. Further specific research would be needed to substantiate the role of this compound derivatives as IRTK activators.

FLT3 and CDK2 Kinase Inhibition

Derivatives of this compound have been investigated for their potential to inhibit FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2). Mutations in FLT3 are prevalent in approximately one-third of patients with Acute Myeloid Leukemia (AML) and are linked to a poor prognosis. mdpi.com The most common of these is the internal tandem duplication (ITD) in the juxtamembrane domain, which leads to constitutive activation of the kinase. mdpi.com While several FLT3 inhibitors have shown promise in clinical settings, the development of resistance often limits their long-term effectiveness. mdpi.com

Co-targeting both FLT3 and CDK9 has emerged as a promising strategy to overcome this resistance, as CDK9 is involved in the transcription of genes crucial for the survival of cancer cells. mdpi.com Some trisubstituted purines have been identified as potent inhibitors of both FLT3-ITD and CDK kinases. nih.gov For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated submicromolar activity against both FLT3-ITD and CDK2. nih.gov One such derivative, CDDD11-8, has shown potent inhibition of CDK9 and FLT3-ITD with Kᵢ values of 8 and 13 nM, respectively. researchgate.net This compound effectively inhibited the autophosphorylation of FLT3 in MV4-11 cells, a cell line with both MLL fusion and FLT3-ITD mutations, leading to reduced phosphorylation of downstream signaling molecules like STAT5, AKT, and ERK. mdpi.com

| Compound | Target Kinase | IC₅₀/Kᵢ | Cell Line | Effect |

| Pyrazolo[1,5-a]pyrimidine derivative 14 | FLT3-ITD, CDK2 | Submicromolar | MV4-11, MOLM-13 | Inhibition of kinase activity |

| Trisubstituted purine (B94841) derivative 11 | FLT3-ITD, CDK2 | Submicromolar | MV4-11, MOLM-13 | Inhibition of kinase activity |

| CDDD11-8 | CDK9 | Kᵢ = 8 nM | MV4-11 | Inhibition of CDK9 activity |

| CDDD11-8 | FLT3-ITD | Kᵢ = 13 nM | MV4-11 | Inhibition of FLT3 autophosphorylation |

Nek2 Kinase Inhibition

Nek2, a serine/threonine kinase located at the centrosome, plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation during the onset of mitosis. nih.gov Its overexpression has been implicated in uncontrolled cell division and the development of cancer. nih.gov A structure-based design approach has led to the development of irreversible inhibitors targeting a noncatalytic cysteine residue (Cys22) present in a subset of human kinases, including Nek2. nih.gov

An oxindole (B195798) scaffold was utilized to create selective compounds, with oxindole propynamide 16 (JH295) being a notable example. nih.gov This compound demonstrated potent and irreversible inhibition of cellular Nek2 activity without significantly affecting other mitotic kinases such as Cdk1, Aurora B, or Plk1. nih.gov Similarly, a series of 6-ethynylpurines have been developed as covalent inhibitors of Nek2, also by targeting Cys22. rsc.org One such compound, 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide, exhibited an IC₅₀ of 0.06 μM for Nek2 and displayed significant growth inhibition in breast and leukemia cell lines. rsc.org

| Inhibitor | Target | Mechanism | IC₅₀ | Selectivity |

| Oxindole propynamide 16 (JH295) | Nek2 | Irreversible, targets Cys22 | - | Selective over Cdk1, Aurora B, Plk1 |

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | Nek2 | Covalent, targets Cys22 | 0.06 μM | >5–10-fold selectivity over other kinases |

p53-MDM2 Protein-Protein Interaction Inhibitors

The interaction between the tumor suppressor protein p53 and its primary cellular inhibitor, MDM2, is a critical target in cancer therapy. nih.gov MDM2 inhibits p53 through direct binding, which leads to the ubiquitination and subsequent degradation of p53, blocks its ability to bind to target DNA, and promotes its export from the nucleus. nih.gov Small-molecule inhibitors designed to disrupt this protein-protein interaction can reactivate p53's tumor suppressor functions, making them a promising therapeutic strategy for cancers that retain wild-type p53. nih.govcapes.gov.br

Research into isoindolinone-based inhibitors has shown that substitutions on the A-ring of the isoindolinone core can enhance potency. nih.gov For example, substituting the A-ring with a 4-chloro group or a 6-tert-butyl group in certain derivatives led to increased inhibitory activity against the p53-MDM2 interaction. nih.gov The resolution of enantiomers of one such compound revealed that the potent activity resided in the (-)-enantiomer, with an IC₅₀ value of 44 ± 6 nM. nih.gov These compounds have been shown to increase p53 protein levels and activate the transcription of p53-dependent genes like MDM2 and p21 in cells with MDM2 amplification. nih.gov

| Compound Class | Target Interaction | Key Structural Feature | Effect |

| Isoindolinones | p53-MDM2 | A-ring substitutions (e.g., 4-chloro, 6-tert-butyl) | Increased p53 levels, activation of p53-dependent transcription |

Preclinical Efficacy Studies

In Vitro Cytotoxicity Assays (e.g., MTT method)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds. nih.gov This assay measures the metabolic activity of viable cells, providing an indication of cell proliferation and cytotoxicity. nih.gov The reduction of the MTT molecule by cellular enzymes results in a colored formazan (B1609692) product, and the absorbance of this product is proportional to the number of viable cells. nih.gov

In the context of evaluating compounds related to the this compound scaffold, the MTT assay has been employed to determine their anti-proliferative activity. For instance, the cytotoxicity of zinc oxide nanoparticles (ZnO NPs) against MCF-7 breast cancer cells was determined using the MTT assay, revealing a dose-dependent effect with an IC₅₀ value of 121 µg/mL at 24 hours. nih.govmdpi.com Similarly, this assay was used to evaluate the anticancer activity of semilicoisoflavone B (SFB) on oral squamous cell carcinoma (OSCC) cell lines, where it was shown to reduce cell viability. mdpi.com

| Compound/Agent | Cell Line | Assay | Result |

| Zinc Oxide Nanoparticles (ZnO NPs) | MCF-7 | MTT | IC₅₀ = 121 µg/mL at 24h nih.govmdpi.com |

| Semilicoisoflavone B (SFB) | OSCC cell lines | MTT | Reduced cell viability |

Inhibition of Growth Factor-Dependent Cell Proliferation

The constitutive activation of signaling pathways driven by growth factors is a hallmark of many cancers. FLT3, a receptor tyrosine kinase, is one such growth factor receptor, and its mutated form, FLT3-ITD, promotes cell growth and survival through downstream pathways like PI3K/AKT/mTOR and STAT5. mdpi.com Inhibitors targeting FLT3 can therefore block this growth factor-dependent proliferation.

EC-70124, a multi-kinase inhibitor, has demonstrated potent and selective inhibitory effects on FLT3. mdpi.com In vitro studies have shown that it exerts a robust antileukemic activity against FLT3-ITD positive AML primary cells and cell lines, inhibiting their proliferation. mdpi.com Another compound, CDDD11-8, which co-targets CDK9 and FLT3, also displayed potent antiproliferative activity against leukemia cell lines, particularly those harboring the FLT3-ITD mutation like MV4-11 and MOLM-13 cells. researchgate.net

Cell Cycle Analysis and Apoptosis Induction

The regulation of the cell cycle is a key mechanism through which anticancer agents exert their effects. Cell cycle analysis, often performed using flow cytometry, can reveal the phase at which a compound arrests cell division. mdpi.comjci.org Apoptosis, or programmed cell death, is another crucial endpoint for cancer therapeutics, and its induction can be confirmed by methods such as Annexin V/propidium iodide (PI) staining. jci.org

Derivatives and related compounds have been shown to induce both cell cycle arrest and apoptosis. For example, treatment of MCF-7 cells with ZnO NPs led to a significant increase in the sub-G1 population, which is indicative of apoptosis, in a dose-dependent manner. nih.govmdpi.com This was accompanied by the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. nih.govmdpi.com Similarly, semilicoisoflavone B (SFB) was found to arrest oral cancer cells in the G2/M phase and induce apoptosis through the activation of caspases 3, 8, and 9. mdpi.com The induction of apoptosis by some compounds has also been linked to the cleavage of PARP and an increase in the sub-G1 cell cycle phase. nih.gov

| Compound/Agent | Cell Line | Cell Cycle Effect | Apoptosis Induction |

| Zinc Oxide Nanoparticles (ZnO NPs) | MCF-7 | Sub-G1 arrest nih.govmdpi.com | Upregulation of p53, Bax; Downregulation of Bcl-2 nih.govmdpi.com |

| Semilicoisoflavone B (SFB) | Oral Cancer Cells | G2/M phase arrest mdpi.com | Activation of caspases 3, 8, 9 mdpi.com |

| (aminoalkyl)cycleanine analogues | Ovarian Cancer Cells | Increase in sub-G1 phase nih.gov | Activation of caspases 3/7, PARP cleavage nih.gov |

In Vivo Tumor Growth Suppression in Xenograft Models

The therapeutic potential of indolin-2-one derivatives, particularly those with a 5-fluoro substitution, extends to the in vivo suppression of tumor growth. While direct studies on this compound in xenograft models are not extensively detailed in the provided results, research on the broader family of 5-fluoroindolin-2-one derivatives highlights their significant antitumor activities. These compounds are often designed as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for tumor progression and the formation of tumor vasculature.

In studies involving xenograft models, where human tumor cells are implanted into immunodeficient mice, derivatives of the indolin-2-one core structure have demonstrated potent inhibition of tumor growth. For instance, the combination of the RTK inhibitor erlotinib (B232) with other agents has been shown to potently suppress tumor growth in A549 lung cancer xenografts. nih.gov The fundamental mechanism often involves the indolin-2-one nucleus binding to the ATP-binding site of tyrosine kinases, effectively blocking downstream signaling pathways that lead to cell proliferation and angiogenesis. sci-hub.se Research on various 3-aromatic Schiff base-5-fluoroindol-2-one derivatives confirmed that most synthesized compounds possessed antitumor activities, with several showing efficacy comparable or superior to the positive control used in the assays. sci-hub.se This underscores the potential of the 5-fluoroindolin-2-one scaffold as a basis for developing new anticancer agents.

Table 1: Antitumor Activity of 5-Fluoroindolin-2-one Derivatives

| Compound Class | Activity Noted | Key Finding |

|---|---|---|

| 3-aromatic Shiff base-5-fluoroindol-2-one derivatives | In vitro antitumor activity | Several derivatives demonstrated antitumor activity better than or equal to the positive control. sci-hub.se |

Enzyme Inhibition Beyond Kinases

While kinase inhibition is a hallmark of many indolinone derivatives, their biological activity is not confined to this target class. Research has explored their effects on other enzymes, revealing potential applications in a variety of therapeutic areas, including metabolic disorders.

α-Glucosidase Inhibition for Metabolic Disorders

A significant area of investigation for 5-fluoroindolin-2-one derivatives is their potential to treat metabolic disorders like type 2 diabetes by inhibiting α-glucosidase. nih.govresearchgate.net This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govmdpi.com By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal. nih.gov

A series of novel 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govresearchgate.net The results were highly promising, with many of the synthesized compounds showing significantly greater potency than acarbose, a widely used clinical α-glucosidase inhibitor. nih.govresearchgate.net Kinetic studies revealed that the most potent of these compounds act as reversible, mixed-type inhibitors of the enzyme. nih.govresearchgate.net This indicates they can bind to both the free enzyme and the enzyme-substrate complex, providing effective inhibition. nih.gov The strong inhibitory action of these derivatives suggests that the 5-fluoroindolin-2-one scaffold is a valuable starting point for designing new and more effective agents for managing postprandial hyperglycemia. nih.govresearchgate.netmdpi.com

Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

| Compound | IC₅₀ (µM) | Comparison to Acarbose (IC₅₀ = 569.43 ± 43.72 µM) |

|---|---|---|

| Derivative 3f | 35.83 ± 0.98 | ~15 times more active |

| Derivative 3d | 49.89 ± 1.16 | ~11 times more active |

| Derivative 3i | 56.87 ± 0.42 | ~10 times more active |

Data sourced from studies on Saccharomyces cerevisiae α-glucosidase. nih.govresearchgate.net

Other Potential Biological Activities

Beyond cancer and metabolic disorders, derivatives of the 5-fluoroindolin-2-one core structure have been investigated for a range of other biological effects, including anti-inflammatory, analgesic, and neurological applications.

Anti-inflammatory Activity

Derivatives of 5-fluoroindolin-2-one have demonstrated notable anti-inflammatory properties. The compound 5-fluoro-2-oxindole, a parent structure, has been shown to alleviate inflammatory pain by inhibiting key inflammatory pathways. researchgate.net In studies using models of peripheral inflammation, this compound reduced the activation of mitogen-activated protein kinases (MAPK), such as JNK, which play a crucial role in the development and maintenance of chronic pain and inflammation. researchgate.net Furthermore, research into related heterocyclic compounds has shown that they can reverse elevated levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as inflammatory mediators such as COX-2. nih.gov This suggests that the anti-inflammatory effects are mediated by modulating the body's core inflammatory signaling cascades.

Anti-analgesic Activity

The analgesic, or pain-relieving, effects of 5-fluoroindolin-2-one derivatives are closely linked to their anti-inflammatory actions. Studies have shown that 5-fluoro-2-oxindole can effectively inhibit inflammatory pain. researchgate.net Its administration in animal models not only alleviates pain but also enhances the analgesic effects of opioids like morphine, suggesting a potential for combination therapy in managing chronic inflammatory pain. researchgate.net Other research on related heterocyclic structures has identified compounds with dual functions, acting as both TRPA1 antagonists and PDE4/7 inhibitors, which exhibit significant analgesic activity in various pain models, including neuropathic pain. researchgate.net

Applications in Neurological Disorders

The 2-indolinone scaffold is also being explored for its potential in treating neurological disorders. A key area of interest is Alzheimer's disease, where the activity of the enzyme butyrylcholinesterase (BuChE) increases as the disease progresses. nih.gov Derivatives of 5-trifluoromethoxy-2-indolinone have been synthesized and evaluated as dual inhibitors of both acetylcholinesterase (AChE) and BuChE. nih.gov One such derivative exhibited stronger inhibitory effects against both enzymes than the standard Alzheimer's drugs donepezil (B133215) and galantamine, highlighting the potential of this chemical class to address the cholinergic deficit associated with the disease. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluoroindolin-2-one |

| Erlotinib |

| Acarbose |

| 5-Fluoro-2-oxindole |

| 5-Trifluoromethoxy-2-indolinone |

| Donepezil |

Antioxidative Properties

Derivatives of the 5-fluoroindolin-2-one core have demonstrated notable antioxidant capabilities. Specifically, the parent compound 5-Fluoro-2-oxindole has been shown to possess antioxidant effects. Research indicates that treatment with this compound can increase the expression of key antioxidant and phase II detoxifying enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), within the spinal cord and paws in preclinical models. Furthermore, it has been found to inhibit oxidative and inflammatory responses that are induced by peripheral inflammation, suggesting a mechanism that involves mitigating oxidative stress.

Anti-Tuberculosis and Anti-Leishmanial Research

The versatile oxindole scaffold and related heterocyclic structures have been extensively investigated for their potential against infectious diseases, including tuberculosis and leishmaniasis.

Anti-Tuberculosis Research: The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic agents. Research into 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which are derivatives of the core indolinone structure, has identified compounds with significant activity against the MTB H37Rv strain. In one study, certain derivatives showed antituberculosis effects comparable to the standard drug, rifampicin. Other related heterocyclic compounds, such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, have also shown potent activity against both H37Rv and MDR strains of M. tuberculosis. nih.govresearchgate.net The mechanism for some related compounds is thought to involve the inhibition of crucial enzymes in the mycolic acid biosynthetic pathway, such as decaprenylphosphoryl-β-d-ribose oxidase (DprE1) or KasA. researchgate.netnih.govnih.gov

Table 1: Anti-Tuberculosis Activity of Selected Indole-Related Derivatives

| Compound Class | Target Strain | Activity (MIC) | Source(s) |

|---|---|---|---|

| 5-fluoro-1-methyl-1H-indole-2,3-dione 3-thiosemicarbazones | MTB H37Rv | Near-standard activity compared to rifampicin | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv MTB | 5.5 µg/mL | researchgate.net |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-MTB | 11 µg/mL | researchgate.net |